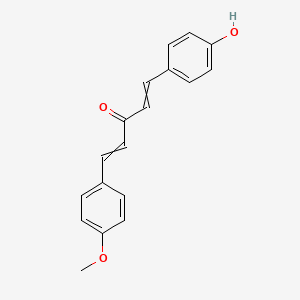![molecular formula C10H11F9N2O3S B14243729 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide CAS No. 292165-43-6](/img/structure/B14243729.png)
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide is a fluorinated sulfonamide compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide typically involves the fluorination of butanesulfonyl chloride. The process begins with the preparation of butanesulfonyl fluoride through a fluorine substitution reaction using potassium chloride. This intermediate is then subjected to electrochemical fluorination in the presence of anhydrous hydrogen fluoride under a nitrogen atmosphere to replace hydrogen atoms with fluorine, resulting in the formation of perfluorobutanesulfonyl fluoride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include perfluorinated sulfonic acids, amines, and substituted sulfonamides. These products retain the unique properties of the parent compound, such as high thermal stability and resistance to degradation.
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide has a wide range of applications in scientific research:
Biology: Investigated for its potential use in drug development due to its stability and unique chemical properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide involves its interaction with molecular targets through its sulfonamide group. The compound can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The fluorine atoms enhance the compound’s ability to penetrate biological membranes, increasing its efficacy as a therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorobutanesulfonimide: Similar in structure but lacks the morpholinyl group.
Nonafluorobutanesulfonyl fluoride: Used as a sulfonylation reagent but does not have the same biological applications.
1,1,2,2,3,3,4,4,4-Nonafluoro-N,N-bis(nonafluorobutyl)butan-1-amine: Another fluorinated compound with different functional groups and applications.
Uniqueness
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide is unique due to its combination of a highly fluorinated backbone and a morpholinyl group. This structure imparts both chemical stability and biological activity, making it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
292165-43-6 |
|---|---|
Formule moléculaire |
C10H11F9N2O3S |
Poids moléculaire |
410.26 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,4-nonafluoro-N-(1-morpholin-4-ylethylidene)butane-1-sulfonamide |
InChI |
InChI=1S/C10H11F9N2O3S/c1-6(21-2-4-24-5-3-21)20-25(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17/h2-5H2,1H3 |
Clé InChI |
ZVPVNWFHTPJXNA-UHFFFAOYSA-N |
SMILES canonique |
CC(=NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


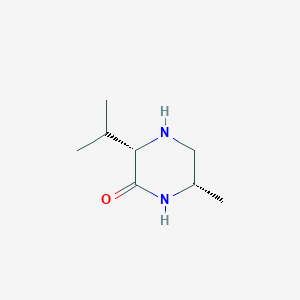
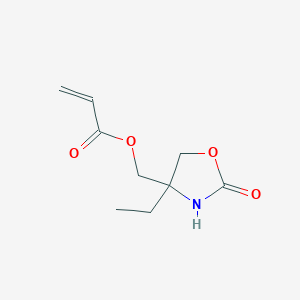
![9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14243669.png)
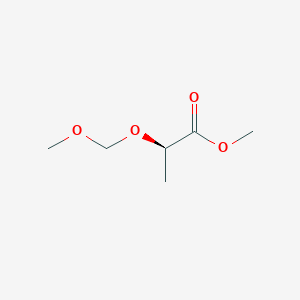
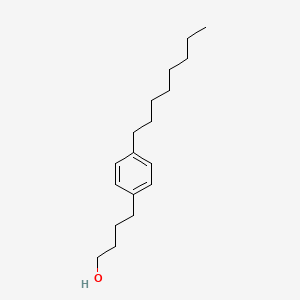
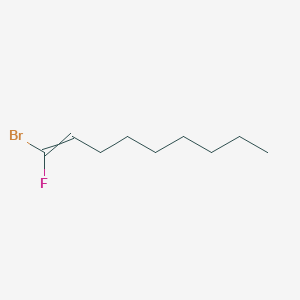
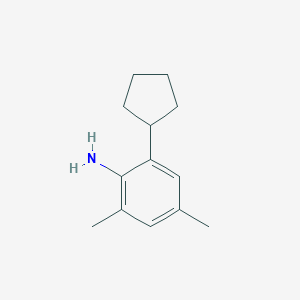
![(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol](/img/structure/B14243683.png)
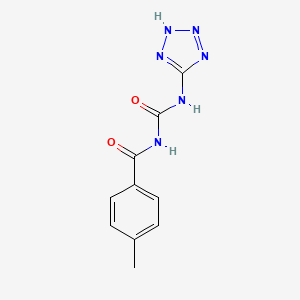
![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
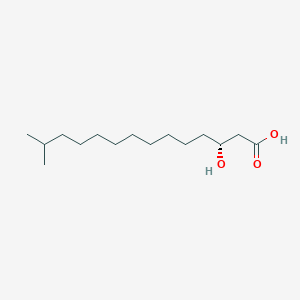
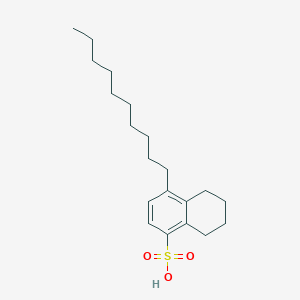
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
